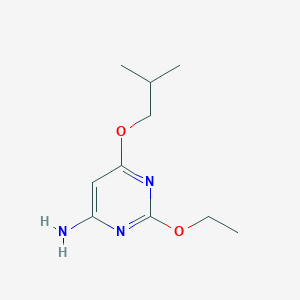
4-Cyano-3-methylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-methylbenzylamine is an organic compound with the molecular formula C9H10N2. It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyano-3-methylbenzylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-cyano-3-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and provides good yields of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reductive amination processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high efficiency and cost-effectiveness. Additionally, purification steps such as crystallization or distillation may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Cyano-3-methylbenzamide or 4-Cyano-3-methylbenzonitrile.
Reduction: 4-Amino-3-methylbenzylamine.
Substitution: Various substituted benzylamines depending on the electrophile used.
Applications De Recherche Scientifique
4-Cyano-3-methylbenzylamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-methylbenzylamine depends on its specific applicationFor example, in enzyme-catalyzed reactions, the amine group can form covalent bonds with the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity . The cyano group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Cyano-3-methylbenzylamine can be compared with other benzylamine derivatives such as:
4-Cyano-2-methylbenzylamine: Similar structure but with the methyl group at the second position.
4-Cyano-3-ethylbenzylamine: Similar structure but with an ethyl group instead of a methyl group.
3-Cyano-4-methylbenzylamine: Similar structure but with the cyano and methyl groups swapped positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5,10H2,1H3 |
Clé InChI |
PENKYKIURLMEFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




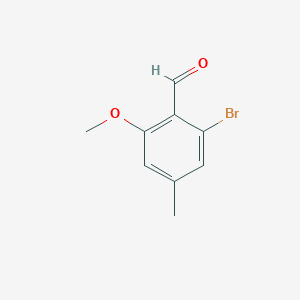

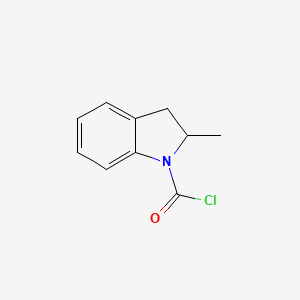
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
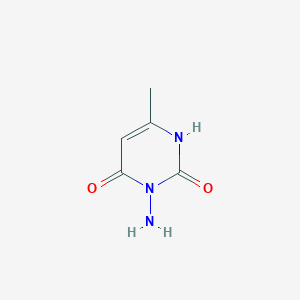

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
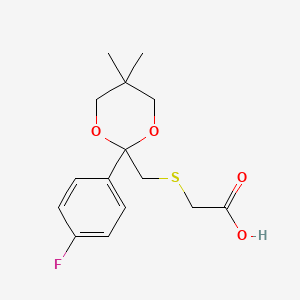
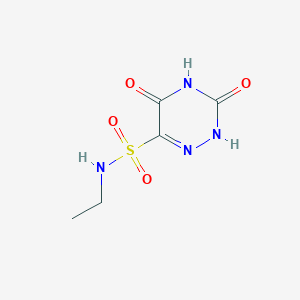

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
